Sodium benzenesulfinate
Overview
Description
Synthesis Analysis
The synthesis of sodium benzenesulfinate involves reactions under specific conditions to ensure the desired product is obtained. For instance, the photoinduced sulfonylation of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite, using sodium methylsulfinate as an initiator under visible light, showcases the radical relay strategy as an efficient method for generating sulfonyl-containing compounds (Gong et al., 2019).
Molecular Structure Analysis
The molecular structure of sodium benzenesulfinate complexes can be elucidated through crystallographic studies. For example, the α-cyclodextrin-sodium benzenesulfonate complex reveals a channel-type structure determined by X-ray analysis, illustrating the arrangement of benzenesulfonate anion within the α-cyclodextrin channel (Harata, 1976).
Chemical Reactions and Properties
Sodium benzenesulfinate participates in diverse chemical reactions, serving as a precursor or reactant in synthesizing various compounds. Notably, it has been used in a copper(II)-catalyzed three-component reaction for the synthesis of fully substituted 4-benzenesulfonyl isoxazoles, demonstrating high chemoselectivity under mild conditions (Ge et al., 2020).
Physical Properties Analysis
The physical properties of sodium benzenesulfinate, such as solubility, crystallinity, and thermal behavior, play crucial roles in its applications. Studies on compounds like the methacrylated 2,3,4-tris(alkoxy)benzenesulfonate and its sodium salt reveal insights into the thermal behavior and molecular arrangement in mesophases, which are essential for understanding the material's application potential (Zhu et al., 2006).
Scientific Research Applications
Preparation of Arylthioynamines : Sodium benzenesulfinate is utilized in creating arylthioynamines, known for their high yields and ease of use in research (Nakai, Tanaka, Setoi, & Ishikawa, 1977).
Synthesis of β-Ketosulfones : It aids in the efficient synthesis of β-ketosulfones from alkenes or alkynes using a glucose oxidase-hemoglobin system (Li et al., 2021).
Synthesis of (Z)-α-Alkoxyvinylsulfones : The compound is used in synthesizing (Z)-α-alkoxyvinylsulfones and β-sulfonylvinylselenonium salts (Kataoka et al., 1997).
Oxidative Coupling Reaction : Sodium benzenesulfinate is involved in oxidative coupling reactions with hydroquinone or catechols and laccase from Trametes versicolor, yielding sulfonyl benzenediols (Habibi, Rahimi, Rostami, & Moradi, 2017).
Photothermographic Materials Sensitization : It enhances the sensitivity of photothermographic materials using PVA as a binder, with varying sensitivities achievable at different temperatures and sensitization times (Xia Pei-jie, 2005).
Gas Hydrate Cool Storage Systems : The compound decreases subcooling and accelerates gas hydrate formation in cool storage systems, potentially benefiting air conditioning engineering needs (Bi et al., 2006).
Electrochemical Synthesis : It is used in the electrochemical synthesis of 6-arylsulfonyl caffeic acid derivatives in aqueous media (Zeng, Liu, Zeng, & Zhong, 2007).
Synthesis of Polycyclic Aromatic Derivatives : Sodium benzenesulfinate is employed in synthesizing polycyclic aromatic and heteroaromatic derivatives (Wang, Chuang, & Lee, 1999).
Total Synthesis of (+/-)-Magnofargesin : It is utilized in the total synthesis of this compound (Wardrop & Fritz, 2006).
Hydrotrope for Liquid Detergents : Sodium benzenesulfinate assists in preparing a hydrotrope for liquid detergents (Baati, Kamoun, Chaâbouni, Sergent, & Phan-tan-luu, 2006).
Palladium-Catalyzed Reactions : It's used in palladium-catalyzed reactions of allylic nitro compounds to prepare allylic sulfones (Ono et al., 1986).
Safety And Hazards
Sodium benzenesulfinate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .
Future Directions
The global sodium benzenesulfinate market is expected to grow at a CAGR of 5.5% from 2022 to 2030 due to increasing demand from the pharma and photo-taking industries . It is used as an active pharmaceutical ingredient (API) in various drugs and as a photographic developer . Future research is expected to focus on site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis of sodium sulfinates .
properties
IUPAC Name |
sodium;benzenesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLCPTJLUJHDBO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061238 | |
Record name | Benzenesulfinic acid, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Sodium benzenesulfinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21694 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Sodium benzenesulfinate | |
CAS RN |
873-55-2 | |
Record name | Benzenesulfinic acid, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfinic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfinic acid, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium benzenesulphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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